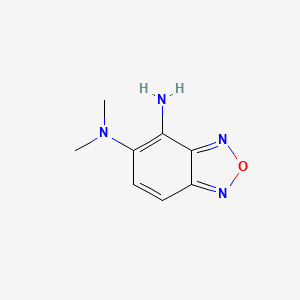

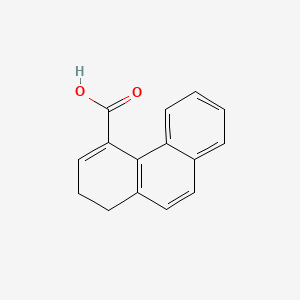

![molecular formula C6H8O B1200238 7-Oxabicyclo[4.1.0]hept-3-ene CAS No. 6253-27-6](/img/structure/B1200238.png)

7-Oxabicyclo[4.1.0]hept-3-ene

Vue d'ensemble

Description

7-Oxabicyclo[4.1.0]hept-3-ene is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature . This compound is used as an intermediate in the synthesis of Oseltamivir, an antiviral drug used to treat and prevent influenza A and B viruses . It is also used in a number of industrial sectors including inks and coatings, electricity, and electronics .

Synthesis Analysis

7-Oxabicyclo[4.1.0]hept-3-ene can be synthesized from 2-amino-3-cyano-4-H-pyrans as well as 2-amino-3-cyano-spiropyrans using iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . Another method involves the use of oseltamivir intermediate, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[4.1.0]hept-3-ene has been studied using density functional theory (DFT) studies . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV while compound HC had the highest energy gap (5.82 eV) and chemical potential (2.90 eV) .

Physical And Chemical Properties Analysis

7-Oxabicyclo[4.1.0]hept-3-ene is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 127.8±29.0 °C at 760 mmHg, and a vapor pressure of 13.3±0.2 mmHg at 25°C . It has a total dipole moment of 1.932±0.005 D .

Applications De Recherche Scientifique

COVID-19 Therapeutics

A study investigated derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene as potential inhibitors of the COVID-19 main protease . These derivatives showed promising results in computational studies, including density functional theory (DFT) and molecular docking. The compounds exhibited better docking scores than remdesivir and chloroquine, indicating potential as COVID-19 therapeutics.

Spectroscopy and Molecular Structure Analysis

The compound’s structure has been analyzed using infrared and Raman spectroscopy . This research provides insights into the ring inversion potential function of the compound, which is crucial for understanding its chemical behavior and reactivity.

Drug Development and Molecular Engineering

7-Oxabicyclo[4.1.0]hept-3-ene has been utilized in synthesizing structurally complex molecules, including stereoisomers and cyclic amino acid esters. These molecules have applications in drug development and molecular engineering, showcasing the compound’s versatility in creating diverse chemical entities.

Anticapsin Analog Research

This compound has been reported as an anticapsin analog . It serves as a substrate for investigating the substrate specificity of certain enzymes, which is significant for developing new antibacterial agents and understanding bacterial resistance mechanisms.

Synthesis of Butenolides

It is an intermediate in synthesizing 4,4-dialkyl-2-butenolides . This synthesis involves a reaction with Grignard reagents, followed by cycloreversion, which is a valuable method in organic synthesis for constructing complex molecular architectures.

Computational Chemistry

The electronic properties of 7-Oxabicyclo[4.1.0]hept-3-ene derivatives have been explored through computational chemistry methods . The molecular electrostatic potential (MESP) analysis revealed electron-rich and electron-deficient regions, which are essential for predicting reactivity and interaction with other molecules.

Safety and Hazards

7-Oxabicyclo[4.1.0]hept-3-ene is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

7-oxabicyclo[4.1.0]hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQSJLSVPZCPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978121 | |

| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxabicyclo[4.1.0]hept-3-ene | |

CAS RN |

6253-27-6 | |

| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Epoxycyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Epoxycyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Epoxycyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 7-Oxabicyclo[4.1.0]hept-3-ene?

A1: 7-Oxabicyclo[4.1.0]hept-3-ene is a bicyclic organic compound consisting of a cyclohexene ring fused to an oxirane (epoxide) ring. Its molecular formula is C6H8O.

Q2: What spectroscopic data is available for characterizing 7-Oxabicyclo[4.1.0]hept-3-ene?

A2: Researchers have extensively studied the spectroscopic properties of 7-Oxabicyclo[4.1.0]hept-3-ene. Its infrared (IR) and Raman spectra have been recorded, particularly focusing on the low-frequency ring puckering mode. [] Additionally, its microwave spectrum has been analyzed to determine its rotational constants and dipole moment. [] These spectroscopic studies provide valuable information about the molecule's structure and conformational dynamics.

Q3: How does the conformation of 7-Oxabicyclo[4.1.0]hept-3-ene influence its properties?

A3: Research indicates that 7-Oxabicyclo[4.1.0]hept-3-ene adopts a boat conformation. [] This conformation, determined through microwave spectroscopy and dipole moment analysis, plays a crucial role in its interactions with other molecules and influences its potential biological activity.

Q4: Has computational chemistry been employed to study 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives?

A4: Yes, computational methods like Density Functional Theory (DFT) have been applied to study the thermochemical properties of 7-Oxabicyclo[4.1.0]hept-3-ene and related oxabicycloheptenes. [] These calculations provide insights into their enthalpy of formation, entropy, heat capacity, and other thermodynamic parameters, which are essential for understanding their reactivity and behavior.

Q5: Are there any studies on the potential biological activity of 7-Oxabicyclo[4.1.0]hept-3-ene derivatives?

A5: While 7-Oxabicyclo[4.1.0]hept-3-ene itself has not been extensively studied for biological activity, some research explores the potential of its derivatives. One study investigated hydrazones derived from a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, as potential inhibitors of the COVID-19 main protease using molecular docking and DFT studies. [] These computational methods provide a preliminary assessment of their potential antiviral activity, highlighting the possible applications of such derivatives in medicinal chemistry.

Q6: Have natural products containing the 7-Oxabicyclo[4.1.0]hept-3-ene scaffold been discovered?

A6: Yes, natural products featuring the 7-Oxabicyclo[4.1.0]hept-3-ene core structure have been isolated from various sources. For instance, oligosporon and its derivatives, isolated from the nematode-trapping fungus Arthrobotrys oligospora, exhibit this structural motif. [] These naturally occurring compounds, characterized by spectroscopic techniques and their absolute configurations determined through circular dichroic spectroscopy, demonstrate the relevance of this scaffold in natural product chemistry and its potential biological significance.

Q7: What are the potential applications of 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives?

A7: While research is ongoing, the unique structural features of 7-Oxabicyclo[4.1.0]hept-3-ene and its derivatives suggest potential applications in various fields:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

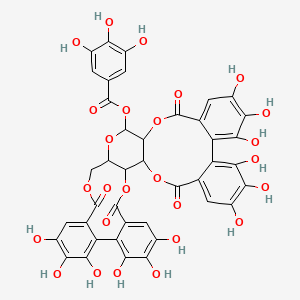

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

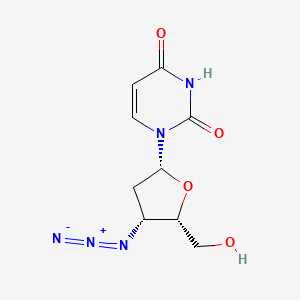

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

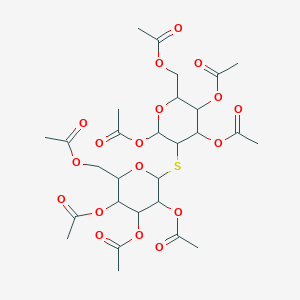

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)